1-(4-Fluoro-2-mercaptophenyl)propan-1-one

Description

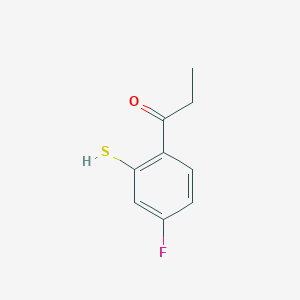

1-(4-Fluoro-2-mercaptophenyl)propan-1-one is a halogenated aryl ketone with a unique structure featuring a fluorine atom at the para position and a mercapto (-SH) group at the ortho position of the phenyl ring. This compound combines the electron-withdrawing effects of fluorine with the nucleophilic and redox-active properties of the thiol group.

Properties

Molecular Formula |

C9H9FOS |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-(4-fluoro-2-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9FOS/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |

InChI Key |

IJSCOJUBQBKIGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)F)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-mercaptophenyl)propan-1-one typically involves the reaction of 4-fluoro-2-mercaptobenzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the mercapto group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-mercaptophenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro and mercapto groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Aryl Ketones

Compounds such as 1-(3-fluorophenyl)propan-1-one , 1-(4-chlorophenyl)propan-1-one , and 1-(3-bromo-4-chlorophenyl)propan-1-one () share the aryl ketone backbone but differ in halogen type and position. Key observations include:

- Reactivity in Coupling Reactions: Halogenated analogs undergo C–O coupling with N-hydroxyphthalimide (NHPI) with yields ranging from 60–73% (e.g., 1-(4-chlorophenyl)propan-1-one: 67% yield).

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases ring electrophilicity, directing subsequent substitutions. In contrast, chloro and bromo substituents exert weaker inductive effects but may stabilize intermediates via resonance .

Cathinone Derivatives

Cathinones like 4-Fluoro MCAT (flephedrone), a psychoactive compound with the structure 1-(4-fluorophenyl)-2-(methylamino)propan-1-one (), highlight the impact of functional group variation:

- Biological Activity: The methylamino group in cathinones confers stimulant properties by interacting with monoamine transporters.

- Structural Flexibility: The absence of a chiral center in 1-(4-Fluoro-2-mercaptophenyl)propan-1-one (compared to cathinones) simplifies synthesis but limits stereochemical diversity .

Thiophene and Sulfur-Containing Analogs

Thiophene derivatives (e.g., 1-(5-methylthiophen-2-yl)propan-1-one ) and sulfur-containing ketones () demonstrate:

- Reactivity in Heterocyclic Systems : Thiophene-based ketones exhibit moderate coupling yields (50–58%) due to sulfur’s electron-donating effects. The mercapto group in the target compound may act as a leaving group or participate in disulfide formation, offering unique reaction pathways .

Alkyl-Substituted Aryl Ketones

Compounds like 1-(4-Ethylphenyl)-2-methylpropan-1-one () emphasize steric and electronic differences:

- Lipophilicity : Alkyl groups increase hydrophobicity, whereas the polar mercapto group in the target compound enhances water solubility.

- Steric Hindrance : Ortho-substituted mercapto and fluorine groups may hinder reactions at the carbonyl site compared to para-alkyl substituents .

Data Tables

Table 1: Substituent Effects on Reactivity and Yields

Table 2: Physical Properties of Selected Analogs

| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight | |

|---|---|---|---|---|

| 1-(4-Fluoro-3-methoxyphenyl)propan-2-one | 260.8 ± 25.0 | 1.06 (predicted) | 182.19 | |

| 1-(4-Ethylphenyl)-2-methylpropan-1-one | N/A | N/A | 176.26 |

Biological Activity

1-(4-Fluoro-2-mercaptophenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H10FOS

- Molecular Weight : 201.25 g/mol

- CAS Number : 4-(4-Fluoro-2-mercaptophenyl)propan-1-one

This compound exhibits various biological activities that can be attributed to its unique chemical structure. The presence of the fluorine atom and the mercapto group contributes to its interaction with biological targets.

Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, suggesting a mechanism that involves the modulation of apoptotic pathways. For example, a related study noted significant increases in histone methylation markers in treated cells, indicating alterations in gene expression associated with tumor suppression .

Antioxidant Properties

The compound's mercapto group may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress. This activity has implications for neuroprotective effects and could be beneficial in treating neurodegenerative diseases .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against HCT116 colon cancer cells with an IC50 value indicating effective dose levels. |

| Study 2 | Showed that treatment with the compound resulted in increased expression of genes involved in apoptosis, suggesting a pathway for therapeutic use in oncology. |

| Study 3 | Investigated the antioxidant capacity and found that it effectively reduced oxidative stress markers in neuronal cell cultures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.